2,6-Diphenyl-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
58554-76-0 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,6-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-21(16-9-5-2-6-10-16)23-20-12-11-17(13-18(19)20)15-7-3-1-4-8-15/h1-14H |
InChI Key |
YIJROAZGRCSOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,6 Diphenyl 4h 1 Benzopyran 4 One Analogues
Classical and Contemporary Chemical Synthesis Routes towards the 4H-1-Benzopyran-4-one Scaffold
The construction of the benzopyranone framework is a central theme in organic synthesis due to the prevalence of this structure in natural products and pharmaceuticals. Over the years, a range of synthetic routes has been developed, from traditional cyclization reactions to modern multi-component and catalyst-assisted protocols.
Regioselective annulation and cyclization reactions are fundamental to the synthesis of the benzopyranone ring. These methods involve the strategic formation of the heterocyclic ring to control the position of substituents.
One key approach is the formal [4 + 2] cycloaddition, where a pyrone acts as a two-carbon unit. In this reaction, the pyrone regioselectively accepts a benzylic anion as a nucleophile in a conjugate addition. The subsequent enolate derived from the pyrone then attaches to a pendant ester on the initial nucleophile. A base-driven enolate formation and elimination process follows, leading to the aromatization of the newly formed ring. researchgate.net This method allows for the incorporation of intact pyrone rings into more complex systems.
Another important strategy is the Staunton-Weinreb annulation, which has been utilized in the total synthesis of natural products like (-)-thysanone. This key step involves the addition of an o-toluate anion to a lactone to create the naphthopyran framework. The tandem Michael–Dieckmann reaction between ortho-toluates and α,β-unsaturated lactones can also deliver substituted naphthopyranones, although the tolerance for different substituents on the ortho-toluate can be a limitation. researchgate.net
Radical cascade reactions also provide a pathway for the regioselective synthesis of N-containing polycyclic compounds. For instance, the oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes can lead to the formation of tetrahydro-6H-indeno[2,1-c]quinolinone derivatives through the sequential formation of three new carbon-carbon bonds. rsc.org
The electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine, iodine monochloride, and phenylselenyl bromide offers a mild and efficient method for producing 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.gov This methodology is compatible with a variety of functional groups.
A facile synthesis of C-ring substituted vasicinones and luotonins has been achieved through a super-acid-mediated aza-Nazarov cyclization of quinazolinonyl enones. The regioselectivity of this cyclization is highly dependent on the proton availability in the reaction medium. nih.gov
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid assembly of molecular diversity in a single step from three or more reactants. mjbas.comgrowingscience.com These reactions are particularly valuable for constructing heterocyclic libraries, including those based on the 4H-pyran scaffold.
One-pot MCRs offer several advantages, including simplified procedures, reduced reaction times, and often environmentally benign conditions. mjbas.com For the synthesis of 4H-pyran derivatives, a common MCR involves the reaction of an aromatic aldehyde, a β-ketoester or β-diketone, and a source of cyanide or a related active methylene (B1212753) compound. mjbas.comnih.gov For example, the one-pot reaction of aromatic aldehydes, malononitrile (B47326), and ethyl acetoacetate can be catalyzed by various agents to produce highly substituted 4H-pyrans. growingscience.com
The choice of catalyst and reaction conditions plays a crucial role in the efficiency of these MCRs. Catalysts such as neodymium(III) oxide (Nd2O3) have been shown to be highly efficient for the synthesis of 4H-pyran derivatives, offering good to excellent yields with short reaction times. mjbas.com Other catalysts, including KOH loaded on calcium oxide, have also been used effectively in solvent-free conditions. growingscience.com
MCRs have also been employed in the synthesis of more complex, fused heterocyclic systems. For instance, a one-pot method for the synthesis of spiro-4H-pyran derivatives incorporates three pharmacophoric cores: pyran, pyridine, and triazine scaffolds, through a sequential multicomponent reaction. nih.gov
Table 1: Comparison of Catalysts in the Synthesis of 4H-Pyran Derivatives
| Catalyst | Reaction Time | Yield (%) | Reference |
| Acetic Acid | 12 hours | Intermediate | mjbas.com |
| Piperidine (B6355638) | 2 hours | 40 | mjbas.com |
| Al2O3 | 8 hours | 50 | mjbas.com |
| MgO | 10 hours | 60 | mjbas.com |
| CaO | 7 hours | 42 | mjbas.com |
| Nd2O3 | 45 minutes | 93 | mjbas.com |
| KOH loaded CaO | 10 minutes | 92 | growingscience.com |
Catalyst-assisted synthetic protocols are integral to modern organic chemistry, offering enhanced reaction rates, improved yields, and greater selectivity. In the synthesis of benzopyranones, various catalysts have been employed to facilitate key bond-forming reactions.
The Vilsmeier-Haack reaction is a classic method for the formylation of activated aromatic compounds and has been applied to the synthesis of 3-formyl benzopyran-4-ones from substituted ortho-hydroxy acetophenones. nih.gov This reaction typically uses a formylating reagent such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). nih.gov For certain substrates, a modified two-step Vilsmeier-Haack reaction may be necessary to improve the yield and purity of the product. nih.gov
Rhodium-catalyzed reactions have been used to achieve regioselective C1-C8 bond activation in benzocyclobutenones, enabling a type-II [4 + 4] annulation with dienamides to form anti-Bredt bridged-ring systems. nih.gov This approach provides access to highly strained and complex molecular architectures.
Copper-catalyzed N-arylation of indoles and pyrroles in green reaction media represents an external base-free approach to forming C-N bonds, which can be relevant in the synthesis of more complex benzopyranone derivatives. researchgate.net
The synthesis of 2-phenyl-4H-benzo[d] researchgate.netrsc.orgoxazin-4-one from anthranilic acid and benzoyl chloride can be efficiently carried out in pyridine, which acts as a catalyst by deprotonating the amine functional group. ubaya.ac.id
Advanced Synthesis Techniques and Process Intensification
To improve the efficiency, sustainability, and speed of chemical syntheses, advanced techniques such as microwave irradiation and photochemical methods are increasingly being employed. These techniques offer unique advantages over conventional heating methods.
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 4H-pyran-4-ones and their derivatives.
A solvent-free, microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones has been reported using polyphosphoric acid or diphosphorous pentoxide as catalysts. scielo.br This method provides a simple, fast, and environmentally benign protocol for preparing these compounds.
In the synthesis of 4,6-diphenyl substituted thiazine derivatives, microwave irradiation was compared to conventional heating. The microwave-assisted method significantly shortened the reaction time for the synthesis of both the intermediate chalcones and the final thiazine products.
Similarly, the synthesis of 2-formimidate-3-carbonitrile derivatives bearing 4H-pyran and dihydropyridine moieties was achieved using both conventional solvothermal and microwave radiation methods. The microwave-assisted technique led to the formation of the desired products in minutes, a substantial improvement over the conventional method. mdpi.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method Time | Microwave Method Time | Reference |
| Phenyl dihydrotriazine library synthesis | 22 hours (average) | 35 minutes | nih.gov |
| 2-Formimidate-3-carbonitrile synthesis | Hours | Minutes | mdpi.com |
Photochemical transformations offer a powerful strategy for accessing unique and complex molecular architectures that are often inaccessible through thermal methods. nih.gov The input of light energy can generate transient reactive intermediates, leading to highly strained and novel compounds.
While direct photochemical synthesis of 2,6-diphenyl-4H-1-benzopyran-4-one is not extensively detailed in the provided context, the photoreaction of a related compound, 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide, has been studied, indicating the potential for photochemical transformations within this class of compounds. amanote.com
Photochemical [2 + 2] cycloadditions are a well-established method for constructing four-membered rings, which can then be elaborated into more complex structures. For example, the photocycloaddition of an enone and an alkene can be a key step in the synthesis of natural products. nih.gov
The synthesis of 2H-benzopyran derivatives has been studied for their photochromic behavior, highlighting the interaction of light with this heterocyclic system. nih.gov
Rational Design of Structural Modifications and Derivativatization of this compound
The benzopyranone core offers several reactive sites for derivatization, with the C3 and C7 positions being of significant interest.
The C3 position of the chromene moiety is a common target for introducing a variety of substituents. Research on related 2-phenyl-4H-chromen-4-one structures has shown that the size and nature of the group at C3 can significantly influence biological activity. researchgate.net For instance, a series of derivatives of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones were synthesized to explore the impact of C3-substituents on cyclooxygenase-2 (COX-2) inhibition. The study revealed that introducing groups of varying sizes, such as benzyl, acetyl, and allyl, directly affects the inhibitory potency and selectivity. researchgate.net This suggests that the C3 position is crucial for interaction with biological targets, and its modification is a key strategy in the rational design of analogues. researchgate.net
Another important position for modification is C6 on the "benzo" portion of the scaffold. A versatile method for functionalization at this position involves starting with a nitro-substituted precursor. The nitro group can be readily reduced to a primary amine, which then serves as a handle for further coupling reactions. For example, this 6-amino intermediate can be reacted with various heterocycles, such as imidazoles or pyrazoles, to afford complex biheterocyclic structures. researchgate.net
The C7 position, often bearing a hydroxyl group in natural flavonoids, is another key site for derivatization. This hydroxyl group can be alkylated or glycosylated to alter properties like solubility and bioavailability. Synthetic strategies often involve the protection and deprotection of hydroxyl groups on the flavonoid backbone to achieve selective modification at the desired position.
Table 1: Examples of C3 Substituents on a 2-Phenyl-4H-chromen-4-one Scaffold and their Observed Impact Data based on analogues of the this compound core.
| Position | Substituent (R) | Synthetic Precursor/Reagent | Reference |
| C3 | Hydrogen | 2-[4-(Methylthio)phenyl]-4H-chromen-4-one | researchgate.net |
| C3 | Hydroxyl | N/A | researchgate.net |
| C3 | Methyl | N/A | researchgate.net |
| C3 | Ethyl | N/A | researchgate.net |
| C3 | Acetyl | Acetyl chloride | researchgate.net |
| C3 | Allyl | N/A | researchgate.net |
| C3 | Benzyl | N/A | researchgate.net |
The phenyl rings at the C2 and C6 positions are defining features of the this compound structure and provide significant opportunities for derivatization.
Functional groups can be introduced onto these rings either by using pre-functionalized starting materials during the synthesis of the core scaffold or by post-synthesis modification. The classical synthesis of the flavone (B191248) core involves the condensation of a 2-hydroxyacetophenone derivative with a benzaldehyde derivative. Therefore, by selecting a substituted 2-hydroxyacetophenone, one can introduce desired functional groups on the phenyl ring that becomes the "benzo" part of the benzopyranone (containing C6). Similarly, using a substituted benzaldehyde allows for the direct incorporation of a functionalized phenyl ring at the C2 position. A practical example is the synthesis of 2-[4-(methylthio)phenyl]-4H-chromen-4-one, which starts from 4-(methylthio)benzaldehyde. researchgate.net The methylthio group can then be further oxidized to the corresponding methylsulfonyl group, demonstrating how a pre-installed functional group can be modified in a later step. researchgate.net
A powerful strategy for post-synthesis functionalization is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method has been efficiently applied to the synthesis of 2-aryl-4H-thiochromen-4-one derivatives, an analogous sulfur-containing scaffold. acs.org The strategy involves coupling a 2-sulfinyl-thiochromone with a wide range of arylboronic acids. This approach is highly adaptable to the this compound system, where a halogen or triflate group on the C2 or C6 phenyl rings could be used as a handle for coupling with various boronic acids, enabling the introduction of a diverse array of substituted aryl moieties. acs.org
Table 2: Representative Arylboronic Acids for C2-Phenyl Functionalization via Suzuki-Miyaura Cross-Coupling Based on analogous reactions with thiochromones.
| Arylboronic Acid (Ar-B(OH)₂) | Resulting C2-Aryl Substituent (Ar) | Reference |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | acs.org |
| 4-Methylphenylboronic acid | 4-Methylphenyl (p-tolyl) | acs.org |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl | acs.org |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | acs.org |
| 3,5-Dimethylphenylboronic acid | 3,5-Dimethylphenyl | acs.org |
| Naphthalene-2-boronic acid | 2-Naphthyl | acs.org |
| Thiophene-2-boronic acid | 2-Thienyl | acs.org |
To develop molecules with potentially novel or dual modes of action, the this compound unit can be integrated into larger, hybrid structures. This involves covalently linking the benzopyranone core to other distinct chemical or pharmacophoric moieties.
One established strategy involves derivatizing an existing functional group on the scaffold to act as a linker. As previously mentioned, a nitro group at the C6 position can be reduced to an amine, which then serves as an attachment point. This C6-amino group can be used to couple other heterocyclic systems, such as imidazole (B134444) or pyrazole, to the benzopyranone core, creating complex biheterocyclic or "hybrid" molecules. researchgate.net
Another advanced strategy is the creation of fused heterocyclic systems. Methodologies exist for the construction of additional rings fused to the benzopyran scaffold, leading to novel structures like benzopyranoisoxazoles and benzopyranopyrazoles. researchgate.net These approaches significantly increase the structural complexity and chemical diversity of the resulting compounds. Furthermore, modern synthetic techniques like "click chemistry" offer efficient ways to form complex hybrids. For instance, a Cu(I)-catalyzed [3+2] cycloaddition reaction can be used to link a benzopyran bearing an azide or alkyne group to another molecule with the complementary functional group, forming a stable triazole linker. researchgate.net This method is widely used in drug discovery for conjugating different molecular fragments.
Mechanistic Investigations of Chemical Reactions Involving 2,6 Diphenyl 4h 1 Benzopyran 4 One Derivatives
Reaction Pathway Elucidation in Complex Synthetic Sequences
The synthesis of the 2,6-diphenyl-4H-1-benzopyran-4-one core and its derivatives often involves multi-step sequences where a thorough understanding of the reaction pathway is crucial for optimizing conditions and maximizing yields. Classical methods such as the Allan-Robinson reaction and the Baker-Venkataraman rearrangement are foundational in constructing the benzopyranone skeleton.
The Allan-Robinson reaction , for instance, provides a direct route to flavones through the condensation of an o-hydroxyaryl ketone with an aromatic anhydride. The mechanism proceeds through a series of well-defined steps, including enolization, acylation, and an intramolecular aldol-type condensation followed by dehydration to form the pyranone ring.
A key transformation in the synthesis of flavones is the Baker-Venkataraman rearrangement . This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone (B191248). The elucidation of this pathway has been critical for the synthesis of a wide array of substituted flavones.
Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to introduce the phenyl groups at the 2- and 6-positions with high precision. The mechanistic pathways of these reactions, often involving oxidative addition, transmetalation, and reductive elimination cycles, are the subject of ongoing research to expand the scope and efficiency of flavone synthesis.
| Reaction | Starting Materials | Key Intermediates | General Mechanistic Steps |
|---|---|---|---|
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Enolate, Acylated ketone | Enolization, O-acylation, Intramolecular cyclization, Dehydration |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone, Base | Enolate, 1,3-Diketone | Enolate formation, Intramolecular acyl transfer, Cyclization |
| Suzuki Coupling | Halogenated benzopyranone, Phenylboronic acid | Organopalladium complexes | Oxidative addition, Transmetalation, Reductive elimination |
Intramolecular Cyclizations and Rearrangement Mechanisms within the Benzopyranone Framework
The rigid benzopyranone framework of this compound and its derivatives can undergo a variety of fascinating intramolecular cyclizations and rearrangements, often triggered by light or chemical reagents. These transformations can lead to novel heterocyclic systems with distinct properties.
One notable rearrangement is the Wessely-Moser rearrangement , which involves the interconversion of isomeric flavones. Under acidic or thermal conditions, the pyranone ring can open to an intermediate diketone, which can then re-cyclize to form a different, often more stable, flavone isomer. This rearrangement has been instrumental in the structural elucidation of natural flavones.
Photochemical reactions of 4H-pyran-4-ones, including derivatives of this compound, can lead to complex rearrangements. nih.gov Irradiation can promote the molecule to an excited state, which may then undergo various transformations, including valence isomerization to form cyclopropyl (B3062369) ketone intermediates. nih.gov These intermediates can then rearrange to yield different heterocyclic or carbocyclic products. For instance, irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. nih.gov
Furthermore, electrophilic cyclization of precursors containing the benzopyranone moiety can lead to the formation of new fused ring systems. These reactions often proceed through the formation of a cationic intermediate, which is then trapped intramolecularly by a nucleophilic portion of the molecule.
| Transformation | Conditions | Proposed Intermediate | Resulting Structure |
|---|---|---|---|
| Wessely-Moser Rearrangement | Acidic or Thermal | Diketone | Isomeric Flavone |
| Photochemical Rearrangement | UV Irradiation | Excited state, Cyclopropyl ketone | 2H-pyran-2-ones, other isomers |
| Intramolecular Electrophilic Cyclization | Acidic | Cationic species | Fused heterocyclic systems |
Radical Intermediates and Electron Transfer Mechanisms
The involvement of radical intermediates and electron transfer processes in the reactions of this compound derivatives is an area of growing interest, particularly in the context of their antioxidant activity and photochemical behavior.
Flavonoids, in general, are known to act as radical scavengers. The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, resulting in the formation of a more stable flavonoid radical. The stability of this radical is crucial to the antioxidant efficacy and is influenced by the substitution pattern on the benzopyranone core. While direct studies on the radical scavenging mechanism of the unsubstituted this compound are limited, the principles derived from studies on hydroxylated analogs are informative. The presence of hydroxyl groups, particularly in the B-ring, significantly enhances the radical scavenging capacity. nih.gov
Photoinduced electron transfer (PET) is another important mechanistic pathway for benzopyranone derivatives. Upon absorption of light, the molecule can be excited to a state where it can either donate or accept an electron from another molecule. This process generates a radical ion pair, which can then undergo further reactions. The potential for PET is influenced by the redox potentials of the benzopyranone and the interacting species. While specific studies on this compound are not abundant, related systems have been shown to undergo PET, leading to a variety of chemical transformations.
The study of these radical and electron transfer mechanisms often employs techniques such as electron spin resonance (ESR) spectroscopy to detect and characterize the transient radical intermediates, and cyclic voltammetry to probe the electrochemical properties and electron transfer capabilities of the molecules.
| Process | Initiation | Key Species | Investigative Techniques |
|---|---|---|---|
| Radical Scavenging | Reaction with free radicals | Flavonoid radical | ESR Spectroscopy, Kinetic studies |
| Photoinduced Electron Transfer (PET) | Light absorption | Radical ion pair | Transient absorption spectroscopy, Fluorescence quenching |
Advanced Spectroscopic and Diffraction Analyses for Structural Characterization of 2,6 Diphenyl 4h 1 Benzopyran 4 One
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, Raman)
In the FT-IR spectrum, the most characteristic absorption is the strong band corresponding to the stretching vibration of the C4-carbonyl group (ν C=O). For flavones, this peak typically appears in the region of 1610-1650 cm⁻¹. The conjugation of the carbonyl group with the pyran ring and the C2-phenyl group influences its precise position. The spectra also exhibit multiple bands in the 1450-1610 cm⁻¹ range, which are attributable to the C=C stretching vibrations of the aromatic rings. The C-O-C stretching vibrations of the pyran ring are expected to produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations give rise to characteristic bands in the 690-900 cm⁻¹ range, which can provide information about the substitution pattern of the phenyl rings. researchgate.netmorana-rtd.comresearchgate.netrsc.org
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the phenyl and benzopyran rings are typically strong in the Raman spectrum. The symmetrical breathing modes of the aromatic rings are also prominent. Due to the presence of the chromophoric system, resonance Raman effects may be observed when using an excitation wavelength that overlaps with an electronic absorption band, leading to significant enhancement of certain vibrational modes. researchgate.netmorana-rtd.commdpi.comresearchgate.netnih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |
| C=O Stretch (Ketone) | 1650-1610 | Strong | Medium |
| Aromatic C=C Stretch | 1610-1450 | Medium to Strong | Strong |
| C-O-C Stretch (Ether) | 1300-1000 | Strong | Medium to Weak |
| Aromatic C-H Out-of-Plane Bending | 900-690 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals in 2,6-Diphenyl-4H-1-benzopyran-4-one.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The protons of the two phenyl rings at the C2 and C6 positions would appear as complex multiplets in the aromatic region, typically between δ 7.2 and 8.2 ppm. The exact chemical shifts and coupling patterns depend on the rotational freedom and electronic effects of the substituents. The protons on the benzopyran nucleus will also resonate in the aromatic region, with their specific shifts dictated by their position relative to the carbonyl group and the C6-phenyl substituent. The H3 proton, being on the pyran ring, is expected to appear as a singlet at a distinct chemical shift, likely in the range of δ 6.5-7.0 ppm. rsc.orgresearchgate.net
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C4) is the most deshielded and will appear at a characteristic downfield shift, typically around δ 175-180 ppm. The other sp² hybridized carbons of the benzopyran and phenyl rings will resonate in the δ 100-160 ppm region. The chemical shifts of the quaternary carbons (C2, C4a, C6, C8a, and the ipso-carbons of the phenyl rings) can be identified through the absence of signals in a DEPT-135 experiment. nih.govchemicalbook.comwashington.edu
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the final structure. A COSY spectrum would show correlations between coupled protons, aiding in the assignment of the complex aromatic multiplets. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. Further confirmation of the structure can be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two or three bonds, thus establishing the connectivity of the entire molecular framework. hmdb.ca
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H3 | 6.5 - 7.0 | ~110 |
| H5 | 7.8 - 8.2 | ~125 |
| H7, H8 | 7.2 - 7.8 | ~120-135 |
| Phenyl H (C2) | 7.3 - 7.9 | ~126-132 |
| Phenyl H (C6) | 7.3 - 7.9 | ~126-132 |
| C2 | - | ~163 |
| C4 | - | ~178 |
| C4a | - | ~124 |
| C5 | - | ~125 |
| C6 | - | ~138 |
| C7 | - | ~124 |
| C8 | - | ~118 |
| C8a | - | ~156 |
| Phenyl C (C2) | - | ~126-132 |
| Phenyl C (C6) | - | ~126-140 |
Electronic Spectroscopy for Conjugation and Chromophore Analysis (UV-Vis)
UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. The spectrum of this compound is characterized by intense absorption bands in the ultraviolet and visible regions, arising from its extensive conjugated system.
Typically, flavones exhibit two major absorption bands. Band I, appearing at longer wavelengths (typically 300-380 nm), is associated with the π → π* transition of the cinnamoyl system (the B-ring and the heterocyclic portion). Band II, at shorter wavelengths (typically 240-280 nm), arises from the π → π* transition of the benzoyl system (the A-ring and the carbonyl group). The presence of the phenyl group at the C6 position is expected to cause a bathochromic (red) shift in these absorption maxima compared to the parent flavone (B191248), due to the extension of the conjugated system. A weak n → π* transition of the carbonyl group may also be observed at longer wavelengths, often as a shoulder on the more intense π → π* bands. researchgate.neticm.edu.plnih.govscience-softcon.deresearchgate.net
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Band I (π → π) | 300 - 380 | High |
| Band II (π → π) | 240 - 280 | High |
| n → π* | > 350 | Low |
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzopyran core and the relative orientations of the phenyl substituents.
The crystal structure would reveal the degree of planarity of the chromone (B188151) ring system. The phenyl rings at positions 2 and 6 are expected to be twisted out of the plane of the benzopyran ring to minimize steric hindrance. The analysis would also elucidate the intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds involving the carbonyl oxygen. This information is crucial for understanding the solid-state properties of the compound. researchgate.netnih.govnih.govresearchgate.netbenthamdirect.com
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| C4=O Bond Length | ~1.22 Å |
| C2-C1' Bond Length | ~1.48 Å |
| C6-C1'' Bond Length | ~1.49 Å |
| Dihedral Angle (Benzopyran/C2-Phenyl) | 20-40° |
| Dihedral Angle (Benzopyran/C6-Phenyl) | 30-50° |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its exact molecular weight (C₂₁H₁₄O₂). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation of flavones is well-studied and often proceeds via a retro-Diels-Alder (RDA) reaction. For the title compound, this would involve the cleavage of the pyran ring, leading to characteristic fragment ions. Other common fragmentation pathways include the loss of a carbonyl group (CO), a hydrogen atom, or a phenyl group. The presence of the C6-phenyl group would influence the fragmentation pattern, potentially leading to additional unique fragment ions. nist.govspectrabase.comnist.govspectrabase.com
| Ion | Proposed Structure/Fragment | Expected m/z |
| [M]⁺ | Molecular Ion | 298 |
| [M - H]⁺ | Loss of a hydrogen atom | 297 |
| [M - CO]⁺ | Loss of carbonyl group | 270 |
| [M - Ph]⁺ | Loss of a phenyl group | 221 |
| RDA Fragments | Resulting from retro-Diels-Alder cleavage | Various |
Theoretical Chemistry and Computational Approaches to 2,6 Diphenyl 4h 1 Benzopyran 4 One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular structure, electronic properties, and reactivity of complex organic molecules like 2,6-Diphenyl-4H-1-benzopyran-4-one. These computational methods allow for a detailed investigation of various molecular characteristics at the atomic level. researchgate.netresearchgate.net
Optimized Geometries and Electronic Structure Descriptors
DFT calculations, often using the B3LYP hybrid functional combined with a suitable basis set such as 6-311++G(d,p) or 6-31G(d,p), are employed to determine the optimized molecular geometry of this compound. semanticscholar.orgmalayajournal.orgnih.gov This process identifies the most stable three-dimensional arrangement of atoms in the molecule. For similar complex structures, these calculations have revealed non-planar conformations where the different ring systems are twisted relative to each other. nih.govnih.govnih.gov For instance, in a related triazole derivative, the pyridyl and phenyl groups were found to be at significant dihedral angles to the triazole ring. nih.gov In another case, the phenyl rings of a tetrahydropyridine (B1245486) derivative were not in the same plane as the central ring. nih.gov
Deviations between computationally optimized geometries and experimental data from X-ray crystallography can occur, particularly in torsion angles, due to the influence of intermolecular forces in the crystal lattice which are not always fully accounted for in gas-phase calculations. nih.gov
Vibrational Mode Analysis and Spectral Prediction
Theoretical vibrational analysis is a key application of DFT, providing insights into the infrared (IR) and Raman spectra of molecules. By calculating the normal mode wavenumbers and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations. semanticscholar.org For a related compound, 2,6-diphenyl-4H-pyran-4-one, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate the fundamental vibrational modes, and the results were compared with the experimental FT-IR spectrum. semanticscholar.org The agreement between theoretical and experimental data, often improved by scaling factors, validates the accuracy of the computational model. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. researchgate.netmalayajournal.org
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For a similar compound, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org In another study, a HOMO-LUMO gap of 3.259 eV was reported to indicate a soft, stable, and more reactive molecule. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. For instance, in a related imidazole (B134444) derivative, the HOMO was localized over the imidazole and phenyl rings, while the LUMO was on the imidazole and chloro-substituted phenyl ring, indicating charge transfer within the molecule. malayajournal.org
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Imidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.2822 malayajournal.org |
| ELUMO | -1.2715 malayajournal.org |
| Energy Gap (ΔE) | 4.0106 malayajournal.org |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas correspond to regions of neutral potential. researchgate.net
For various organic molecules, MEP analysis has successfully identified the reactive sites. semanticscholar.orgmalayajournal.org For example, in a study of 2,6-diphenyl-4H-pyran-4-one, MEP analysis was used to predict the reactive sites of the molecule. semanticscholar.org Similarly, for an imidazole derivative, the MEP map provided information about the regions prone to intermolecular interactions. malayajournal.org The analysis helps in understanding hydrogen bonding and other non-covalent interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Insights
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with classical Lewis structure concepts. nih.gov This method investigates charge delocalization, hyperconjugative interactions, and the stability of the molecule. semanticscholar.org
NBO analysis can reveal significant insights into intramolecular interactions. For example, in a study of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers, NBO analysis showed that n → σ* delocalization led to the weakening of certain sigma bonds. nih.gov The analysis also provides information on the hybridization of atoms and the natural charges on them. nih.govnih.gov The second-order perturbation energy (E(2)) calculated in NBO analysis quantifies the strength of donor-acceptor interactions, providing a measure of hyperconjugative stability. nih.gov
Non-Covalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Forces
Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are powerful computational techniques used to investigate and visualize intermolecular forces within a crystal lattice. nih.govnih.gov
Non-Covalent Interaction (NCI) analysis provides a visual representation of non-covalent interactions in real space. nih.gov Isosurfaces are colored based on the strength and nature of the interaction: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive interactions. nih.gov This method provides a qualitative and quantitative understanding of the forces that govern the molecular packing in the solid state. nih.gov
In Silico Modeling for Mechanistic Understanding and Conformational Analysis
The application of in silico modeling to understand the reaction mechanisms involving this compound and to perform a thorough conformational analysis is not well-established in the scientific literature. Conformational analysis, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, is fundamental to understanding the molecule's biological activity and physical properties. The rotational freedom of the two phenyl rings attached to the benzopyran core suggests a complex conformational landscape that warrants investigation.
Typically, computational chemists would employ a variety of techniques to study such a molecule. These would include:
Molecular Mechanics (MM): To rapidly explore a wide range of possible conformations.
Semi-empirical and ab initio methods: To refine the geometries and energies of the most stable conformers found through MM.
Density Functional Theory (DFT): To obtain highly accurate electronic structures, molecular orbitals, and to calculate spectroscopic data (like NMR and UV-Vis spectra) that can be compared with experimental results for validation.
Molecular Dynamics (MD) simulations: To study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with solvents or biological macromolecules.
Without dedicated research, key data points such as dihedral angles of the phenyl rings relative to the benzopyran plane, bond lengths, and partial atomic charges for the most stable conformers of this compound remain speculative.
The following table outlines the kind of data that would be generated from such computational studies, but which is not currently available in the literature for this specific compound.
Table 1: Hypothetical Computational Data for Conformational Analysis of this compound
| Computational Method | Parameter | Predicted Value |
| DFT (B3LYP/6-31G) | Dihedral Angle (C3-C2-C1'-C2') | Data not available |
| DFT (B3LYP/6-31G) | Dihedral Angle (C5-C6-C1''-C2'') | Data not available |
| DFT (B3LYP/6-31G) | Energy of Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |
| DFT (B3LYP/6-31G) | Energy of Highest Occupied Molecular Orbital (HOMO) | Data not available |
| Molecular Dynamics | Root Mean Square Fluctuation (RMSF) of Phenyl Rings | Data not available |
Photophysical Phenomena and Optoelectronic Functionalities of 2,6 Diphenyl 4h 1 Benzopyran 4 One Derivatives
Electronic Absorption and Emission Properties
The electronic absorption and emission spectra of 2,6-diphenyl-4H-1-benzopyran-4-one derivatives are governed by π-π* and n-π* electronic transitions. The extent of conjugation and the nature of substituent groups on the phenyl rings and the benzopyran core significantly influence the position of absorption and emission maxima.
Fluorescence Quantum Yields and Radiative Processes
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For derivatives of this compound, the quantum yield is highly dependent on the molecular structure and the surrounding environment.
The introduction of electron-donating or electron-withdrawing groups can modulate the quantum yield. For instance, in related benzothiazole-difluoroborate dyes, which also feature a donor-acceptor structure, substitutions that increase the rigidity of the molecular skeleton tend to enhance the fluorescence quantum yield by reducing non-radiative decay pathways. nih.gov In some cases, the quantum yield of related chromophores has been observed to increase in more viscous media, a phenomenon attributed to the restriction of intramolecular rotations that would otherwise lead to non-radiative decay. nih.gov
The following table provides a summary of photophysical data for some related pyran and benzopyran derivatives, illustrating the influence of substitution on their fluorescent properties.
| Compound/Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| 2,3,4,6-tetraaryl-4H-pyran (PR-TPA) | Toluene | - | - | - | - |
| 2,3,4,6-tetraaryl-4H-pyran (PR-Cz) | Toluene | - | - | - | - |
| 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivative | Various | - | Varies | - | - |
Stokes Shift and Energy Transfer Mechanisms
The Stokes shift, the difference in energy between the positions of the band maxima of the absorption and emission spectra, is a key characteristic of a fluorophore. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio. In derivatives of this compound, the Stokes shift is influenced by factors such as solvent polarity and structural rigidity. For some related dyes, a good correlation between the Stokes shift and the fluorescence quantum yield has been observed. nih.gov
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can occur in systems containing these chromophores, where an excited donor molecule transfers its energy to an acceptor molecule. The efficiency of this process is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. While specific studies on energy transfer mechanisms in this compound derivatives are not extensively detailed in the provided results, the broad absorption and emission bands of this class of compounds suggest their potential participation in such processes.
Environmental Sensitivity of Photophysical Properties (Solvatochromism)
Derivatives of this compound often exhibit solvatochromism, where their absorption and emission spectra show a dependence on the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red shift (bathochromism) in the emission spectrum.
For example, studies on related 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile derivatives have shown notable changes in their emission spectra with varying solvent polarity, while the absorption spectra remained largely unaffected. ijsrst.com This significant solvatochromic shift in fluorescence makes these compounds promising candidates for use as fluorescent probes to study the microenvironment of biological systems or as sensors for solvent polarity. The powerful influence of solvents on spectral absorptions has been illustrated with the betaine (B1666868) dye 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, where the absorption maximum shifts dramatically from 810 nm in diphenyl ether to 453 nm in water. nih.gov
Aggregation-Induced Emission (AIE) Characteristics and Mechanisms of Benzopyranone Fluorophores
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This is in contrast to the common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org
While specific studies on the AIE characteristics of this compound are not extensively available, related pyran-based systems have been shown to exhibit AIE. For instance, poly(1,4-dihydropyridine)s have demonstrated significant AIE properties. rsc.org The AIE effect in these systems is often attributed to the rigidification of the molecular structure upon aggregation, which can be influenced by factors such as the polymer concentration and the nature of the precipitant used. rsc.org The development of AIE-active materials based on the benzopyranone core holds promise for applications in various fields, including bio-imaging and optoelectronics. rsc.org
Design Principles for Fluorophores and Optical Probes based on the this compound Core
The design of novel fluorophores and optical probes based on the this compound core relies on the strategic modification of its molecular structure to achieve desired photophysical properties. Key design principles include:
Tuning Emission Wavelength: The emission color can be tuned by extending the π-conjugation of the system or by introducing electron-donating or electron-withdrawing groups. For example, incorporating strong donor and acceptor moieties can lead to intramolecular charge transfer (ICT) characteristics, resulting in red-shifted emission.
Enhancing Fluorescence Quantum Yield: To improve the brightness of the fluorophores, strategies to increase the fluorescence quantum yield are employed. This often involves rigidifying the molecular structure to suppress non-radiative decay pathways. nih.gov
Introducing Sensing Moieties: For the development of optical probes, specific recognition units can be incorporated into the benzopyranone scaffold to enable selective detection of analytes such as ions or biomolecules. The binding of the analyte can induce a change in the photophysical properties of the fluorophore, such as a change in fluorescence intensity or a spectral shift, allowing for ratiometric sensing.
Controlling Solubility and Biocompatibility: For biological applications, the solubility and biocompatibility of the probes are crucial. This can be achieved by introducing hydrophilic groups or by encapsulating the fluorophores in biocompatible matrices.
Applications in Advanced Materials: Organic Light-Emitting Diodes (OLEDs) and Photoresists
The unique photophysical properties of this compound derivatives make them promising candidates for applications in advanced materials.
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors of some benzopyranone derivatives suggest their potential as emissive materials in OLEDs. Benzophenone-based derivatives, which share some structural similarities, have been explored as both host and emitter materials in OLEDs. mdpi.comresearchgate.net The development of efficient and stable blue-emitting materials remains a challenge in OLED technology, and the benzopyranone core could serve as a platform for designing new blue emitters.
Photoresists: Photoresists are light-sensitive materials used in photolithography to pattern substrates. They typically consist of a polymer resin, a photosensitive compound, and a solvent. dakenchem.comallresist.com While specific applications of this compound in photoresists are not well-documented in the provided results, the photochemical reactivity of related benzopyran derivatives suggests their potential in this area. For instance, the photo-induced ring-opening of certain benzopyrans could be exploited to create a change in solubility, which is the fundamental principle of photoresist technology. nih.gov Further research is needed to explore the potential of this class of compounds as components in novel photoresist formulations.
Structure Activity Relationship Sar Studies: Mechanistic and Electronic Perspectives for 2,6 Diphenyl 4h 1 Benzopyran 4 One
Correlating Structural Modulations with Chemical Reactivity and Selectivity
The reactivity and selectivity of the 2,6-diphenyl-4H-1-benzopyran-4-one scaffold are intricately linked to its structural features. Modifications at various positions on the benzopyran ring system and the appended phenyl groups can significantly alter the course and outcome of chemical reactions.
Research on related 2-phenyl-4H-chromen-4-one (flavone) derivatives has shown that the substitution pattern on the A and C rings plays a crucial role in their chemical transformations. For instance, the synthesis of various benzopyran-4-one derivatives has demonstrated that the presence and position of substituents like methoxy (B1213986) groups can influence the reactivity of adjacent functional groups. In the synthesis of benzopyran-4-one-isoxazole conjugates, the substitution of a methoxy group at the 5, 6, or 7-position of the benzopyran-4-one moiety was found to decrease the antiproliferative activity slightly compared to the unsubstituted analogue. nih.gov
The reactivity of the carbonyl group at the C4 position is a key determinant of the chemical behavior of these compounds. It can participate in various reactions, including reductions and condensations. The electronic nature of the substituents on the phenyl rings can modulate the electrophilicity of the C4-carbonyl carbon, thereby influencing its reactivity towards nucleophiles.
The following table summarizes the observed effects of structural modifications on the reactivity of related benzopyran-4-one systems.
| Structural Modification | Observed Effect on Reactivity/Selectivity | Reference Compound(s) |
| Methoxy group at position 5, 6, or 7 | Decreased antiproliferative activity | Benzopyran-4-one-isoxazole hybrids nih.gov |
| Substitution at C3 position | Influences biological activity and reaction outcomes | 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones nih.gov |
Influence of Substituent Electronic and Steric Effects on Molecular Properties and Reaction Outcomes
The electronic and steric effects of substituents on the two phenyl rings of this compound are fundamental to understanding its molecular properties and predicting reaction outcomes. These effects are primarily transmitted through inductive and resonance (conjugative) mechanisms. researchgate.net
Electronic Effects:
Substituents on the phenyl rings can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -OH): When present on the phenyl rings, EDGs increase the electron density of the aromatic system through the resonance effect. This enhanced electron density can activate the ring towards electrophilic substitution reactions. researchgate.net In the context of biological activity, studies on 2-phenyl-4H-chromen-4-one derivatives have shown that the nature of the substituent on the 2-phenyl ring is a key determinant of activity. For example, in a series of compounds evaluated for antiestrogenic activity, a methoxy group at the 4'-position of the 2-phenyl ring resulted in high activity. nih.gov
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -SO₂Me): Conversely, EWGs decrease the electron density of the phenyl rings, making them less reactive towards electrophiles. researchgate.net In the design of cyclooxygenase-2 (COX-2) inhibitors based on the 2-phenyl-4H-chromen-4-one scaffold, a methylsulfonyl (-SO₂Me) group at the para-position of the 2-phenyl ring was found to be crucial for potent and selective inhibition. nih.gov
Steric Effects:
The size and spatial arrangement of substituents can impose steric hindrance, which can affect reaction rates and the conformational preferences of the molecule.
Influence on Reactivity: Bulky substituents on the phenyl rings can hinder the approach of reactants to nearby functional groups, thereby slowing down reaction rates. This is particularly relevant for reactions involving the carbonyl group at C4 or functional groups at positions adjacent to the phenyl rings. Studies on sterically hindered derivatives of other aromatic systems have shown that bulky groups can significantly impact reactivity. researchgate.net
The interplay of these electronic and steric effects is summarized in the table below, based on findings from related flavonoid structures.
| Substituent Type | Position | Effect | Impact on Molecular Properties/Reactions | Example from Related Compounds |
| Electron-Donating | 2-Phenyl ring | Increases electron density | Enhances reactivity towards electrophiles; can modulate biological activity. | 4'-methoxy group in 2-phenyl-4H-chromen-4-one enhances antiestrogenic activity. nih.gov |
| Electron-Withdrawing | 2-Phenyl ring | Decreases electron density | Crucial for specific biological interactions, e.g., enzyme inhibition. | p-Methylsulfonyl group in 2-phenyl-4H-chromen-4-one leads to potent COX-2 inhibition. nih.gov |
| Bulky Substituents | Phenyl rings | Steric hindrance | Can affect reaction rates and conformational preferences. | Steric bulk at the propargylic carbon can dictate regioselectivity in reactions of related systems. researchgate.net |
Conformational Landscape and Its Impact on Intramolecular and Intermolecular Interactions
Based on crystallographic studies of related compounds, such as 6-methylflavone, the benzopyran-4-one (chromone) core is expected to be essentially planar. researchgate.net The key conformational variable is the dihedral angle between the plane of the benzopyran system and the planes of the two phenyl rings.
In 6-methylflavone, the dihedral angle between the γ-pyrone ring and the 2-phenyl substituent is relatively small, suggesting a tendency towards planarity which allows for electronic delocalization. researchgate.net However, steric hindrance between the ortho-hydrogens of the phenyl rings and adjacent atoms on the benzopyran core can lead to a non-planar conformation. Computational studies on related thiopyran derivatives, specifically 2-tert-butyl-4-methyl-2,6-diphenyl-2H-thiopyran, have shown that the molecule adopts a conformation that minimizes steric strain. frontiersin.org
The conformation of the molecule has a profound impact on its interactions:
Intramolecular Interactions: The spatial relationship between the phenyl rings and the benzopyran core can influence intramolecular hydrogen bonding, if suitable functional groups are present. The conformation also dictates the extent of π-π stacking interactions that can occur within the molecule.
The likely conformational preferences are summarized below.
| Molecular Fragment | Expected Conformation | Influencing Factors | Impact on Interactions |
| Benzopyran-4-one core | Essentially planar | Inherent aromaticity of the system | Provides a rigid scaffold for substituent orientation |
| 2-Phenyl ring | Twisted relative to the benzopyran core | Steric hindrance with the C3-hydrogen | Affects conjugation and intermolecular binding |
| 6-Phenyl ring | Twisted relative to the benzopyran core | Steric hindrance with adjacent hydrogens | Influences crystal packing and receptor binding |
Computational SAR Approaches for Predictive Chemical Design
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are powerful tools for understanding the SAR of flavonoids and for the predictive design of new analogues with enhanced properties. nih.govmdpi.com
QSAR Studies:
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For flavonoids, QSAR studies have been successfully employed to predict their activity as enzyme inhibitors, antioxidants, and modulators of various receptors. nih.govmdpi.com
A typical QSAR study on derivatives of this compound would involve:
Data Set Preparation: Synthesizing a library of analogues with diverse substituents on the phenyl rings and the benzopyran core.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the observed biological activity. pharmacophorejournal.com
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
QSAR models can identify the key structural features that are either beneficial or detrimental to a specific activity, thereby guiding the design of more potent and selective compounds.
Molecular Modeling and Docking:
Molecular modeling techniques, including molecular docking, provide a three-dimensional perspective on how these molecules interact with their biological targets.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For flavonoid derivatives, pharmacophore models have been developed to define the key features for binding to specific receptors. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Docking studies on 2-phenyl-4H-chromen-4-one derivatives have been used to rationalize their inhibitory activity against enzymes like COX-2 and tyrosinase by identifying key interactions with amino acid residues in the active site. nih.govnih.gov For this compound analogues, docking studies could elucidate how the two phenyl rings orient themselves within a binding pocket and which substituents would lead to enhanced binding affinity.
The table below outlines the application of computational approaches to this class of compounds.
| Computational Method | Application | Predicted Outcomes | Relevance to Chemical Design |
| QSAR | Correlate structure with biological activity | Identify key molecular descriptors for activity | Guide the selection of substituents for synthesis mdpi.comnih.gov |
| Pharmacophore Modeling | Define essential 3D features for binding | Generate a 3D model of required functional groups | Provide a template for designing new active molecules nih.gov |
| Molecular Docking | Predict binding mode in a biological target | Identify key intermolecular interactions (e.g., H-bonds, hydrophobic contacts) | Rationalize SAR and suggest modifications to improve binding affinity nih.govnih.gov |
Advanced Applications in Supramolecular Chemistry and Catalysis Involving 2,6 Diphenyl 4h 1 Benzopyran 4 One
Supramolecular Architectures and Self-Assembly of Benzopyranone Units
The construction of well-defined supramolecular architectures through self-assembly is a cornerstone of modern materials science and crystal engineering. The 2,6-Diphenyl-4H-1-benzopyran-4-one molecule, with its extended aromatic system and potential for various non-covalent interactions, is an intriguing candidate for the formation of ordered assemblies.
Detailed research into the crystal structure of analogous compounds provides insight into the likely self-assembly behavior of this compound. For instance, the sulfur analogue, 2,6-diphenylthiapyran-4-one, demonstrates a crystal structure stabilized predominantly by van der Waals forces. nih.gov In the solid state, these molecules are observed to form dimers through π–π stacking interactions between the phenyl rings. nih.gov This tendency for dimerization is a common feature in phenyl-substituted heterocyclic systems.
Furthermore, studies on related piperidine (B6355638) derivatives highlight the significance of C–H⋯π interactions in the formation of dimeric structures. researchgate.net Given the presence of multiple aromatic C-H bonds and the electron-rich π-systems of the phenyl rings in this compound, it is highly probable that such interactions play a crucial role in its solid-state packing and the formation of higher-order structures. The interplay of these non-covalent forces—π–π stacking and C–H⋯π interactions—can direct the assembly of the benzopyranone units into predictable one-, two-, or three-dimensional networks. The planarity of the benzopyranone core combined with the conformational flexibility of the two phenyl groups allows for a variety of packing motifs, which can be influenced by crystallization conditions and the presence of substituents.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The structural characteristics of this compound suggest its potential as a host molecule for various guests. The core structure, featuring a carbonyl group and an ether oxygen, can act as a Lewis basic site for coordination with metal ions or other electron-deficient species.
While direct host-guest studies on this compound are not extensively documented, the broader class of flavonoids and related benzopyranones has been investigated for their ability to chelate metal ions. researchgate.net For example, certain flavonols are known to chelate iron. researchgate.net This chelating ability is often attributed to the presence of a carbonyl group and adjacent hydroxyl groups, which are not present in the parent this compound. However, the fundamental benzopyran-4-one scaffold still provides potential coordination sites.
The phenyl rings at the 2- and 6-positions can also contribute to host-guest interactions by forming a hydrophobic pocket capable of encapsulating small organic molecules through van der Waals forces and π–π stacking interactions. The development of acridino-diaza-crown ethers as fluorescent chemosensors for metal ions showcases how heterocyclic structures can be incorporated into larger macrocycles for selective molecular recognition. mdpi.com This points to the possibility of integrating the this compound unit into more complex host systems to modulate their binding properties and signaling functions.
Role as Versatile Building Blocks in Complex Organic Synthesis
The this compound scaffold serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Its inherent chemical functionalities can be strategically manipulated to introduce new substituents and build molecular complexity. The synthesis of various flavones and chromones often utilizes precursors with a similar benzopyran-4-one core. researchgate.net
The reactivity of the benzopyran-4-one system allows for a range of chemical transformations. For instance, the carbonyl group can undergo reactions typical of ketones. The aromatic rings can be subjected to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups, which can then be used for further synthetic elaborations. The development of hybrid compounds, such as benzopyran-4-one-isoxazole hybrids, demonstrates the utility of the benzopyran-4-one moiety as a foundational block for creating molecules with potential biological activities. nih.gov In these syntheses, a substituted benzopyran-4-one is often a key intermediate that is further functionalized. nih.gov
The synthesis of substituted 4H-1-benzopyran-4-one derivatives has been a subject of interest for various applications, including the development of nonsteroidal antiestrogens. nih.gov These synthetic routes often involve the cyclization of appropriate precursors to form the benzopyran-4-one ring system, which is then further modified. This underscores the role of the this compound structure as a key pharmacophore and a versatile synthetic intermediate.
Potential in Catalytic Systems (e.g., as ligands or organocatalysts)
The application of this compound and its derivatives in catalysis is an emerging area of research. The presence of potential coordinating atoms (the carbonyl oxygen and the ether oxygen) and the tunable electronic properties of the aromatic system make these compounds interesting candidates as ligands for metal-catalyzed reactions.
While specific examples of this compound acting as a ligand are not yet widely reported, the broader class of heterocyclic compounds has been extensively used in catalysis. For example, 2-pyridonates have been shown to be a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. rsc.org The structural similarities suggest that benzopyran-4-ones could also form stable complexes with various transition metals, potentially leading to novel catalytic activities. The phenyl groups at the 2- and 6-positions can be functionalized to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic efficiency and selectivity.
In the realm of organocatalysis, the benzopyran-4-one scaffold itself could potentially act as a Lewis basic catalyst through its carbonyl oxygen. While no direct studies have demonstrated this for this compound, the principle is well-established for other carbonyl-containing compounds. Furthermore, the introduction of specific functional groups onto the benzopyran-4-one framework could lead to the development of new classes of organocatalysts. The exploration of these compounds in asymmetric catalysis is a particularly promising avenue for future research.
Q & A
Q. What are the recommended safety protocols for handling 2,6-Diphenyl-4H-1-benzopyran-4-one in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety protocols due to acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (Category 3) associated with this compound . Key measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) for aerosol-prone procedures .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
- Emergency Procedures : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water immediately .
Q. What spectroscopic methods are commonly employed to confirm the structural integrity of this compound?
- Methodological Answer : Structural validation typically involves:
- 1H NMR : To confirm proton environments and substituent positions. For example, aromatic protons in derivatives like 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one show distinct splitting patterns .
- LCMS : Ensures molecular weight consistency and purity (>98% in validated studies) .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in studies of methoxy-substituted analogs .
Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts for Claisen-Schmidt condensation reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in benzopyran-4-one syntheses .
- Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational modeling and experimental spectral data for this compound derivatives?
- Methodological Answer : To address discrepancies:
- Cross-Validation : Compare computed NMR chemical shifts (via DFT) with experimental data. For example, discrepancies in methoxy group environments can highlight conformational flexibility .
- Isotopic Labeling : Use deuterated analogs to isolate specific proton signals in crowded spectral regions .
- Dynamic NMR : Monitor temperature-dependent shifts to detect rotamers or tautomers .
Q. How should researchers design controlled experiments to assess the impact of substituent position on the photophysical properties of benzopyran-4-one analogs?
- Methodological Answer : A systematic approach includes:
- Substituent Variation : Synthesize derivatives with methoxy, hydroxy, or alkyl groups at positions 2, 6, and 7 .
- Photoluminescence Assays : Measure fluorescence quantum yields and Stokes shifts in ethanol or DMSO .
- Computational Modeling : Use TD-DFT to correlate substituent effects with HOMO-LUMO gaps .
Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in benzopyran-4-one derivatives with conflicting biological assay results?
- Methodological Answer : For SAR clarity:
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., antiproliferative activity in cancer cell lines) .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
- Crystallographic Data : Correlate bioactive conformations with substituent geometry, as seen in studies of 5,7-dihydroxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
